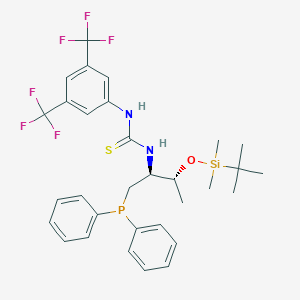
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((2S,3R)-3-((tert-butyldimethylsilyl)oxy)-1-(diphenylphosphanyl)butan-2-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((2S,3R)-3-((tert-butyldimethylsilyl)oxy)-1-(diphenylphosphanyl)butan-2-yl)thiourea is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including the presence of trifluoromethyl groups, a thiourea moiety, and a phosphanyl-substituted butan-2-yl group. These structural elements contribute to its reactivity and potential utility in synthetic chemistry, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((2S,3R)-3-((tert-butyldimethylsilyl)oxy)-1-(diphenylphosphanyl)butan-2-yl)thiourea typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the thiourea moiety: This can be achieved by reacting an appropriate isothiocyanate with an amine. For example, 3,5-bis(trifluoromethyl)phenyl isothiocyanate can be reacted with a suitable amine to form the thiourea intermediate.
Introduction of the phosphanyl-substituted butan-2-yl group: This step involves the reaction of the thiourea intermediate with a phosphanyl-substituted butan-2-yl halide under suitable conditions to form the desired product.
Protection of hydroxyl groups: The hydroxyl groups in the molecule can be protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((2S,3R)-3-((tert-butyldimethylsilyl)oxy)-1-(diphenylphosphanyl)butan-2-yl)thiourea undergoes various types of chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the thiourea moiety, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups and the phosphanyl-substituted butan-2-yl group can participate in substitution reactions with suitable nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((2S,3R)-3-((tert-butyldimethylsilyl)oxy)-1-(diphenylphosphanyl)butan-2-yl)thiourea has several scientific research applications, including:
Synthetic Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new organic compounds.
Medicinal Chemistry: Researchers explore its potential as a pharmacophore in the design of new drugs. The presence of trifluoromethyl groups and the thiourea moiety can enhance the biological activity and stability of drug candidates.
Material Science: The compound’s structural properties make it suitable for use in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism by which 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((2S,3R)-3-((tert-butyldimethylsilyl)oxy)-1-(diphenylphosphanyl)butan-2-yl)thiourea exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups and the thiourea moiety can enhance binding affinity and selectivity for specific targets, leading to desired biological effects.
Comparison with Similar Compounds
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((2S,3R)-3-((tert-butyldimethylsilyl)oxy)-1-(diphenylphosphanyl)butan-2-yl)thiourea can be compared with other similar compounds, such as:
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((2S,3R)-3-hydroxy-1-(diphenylphosphanyl)butan-2-yl)thiourea: This compound lacks the tert-butyldimethylsilyl protection on the hydroxyl group, which may affect its reactivity and stability.
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((2S,3R)-3-((tert-butyldimethylsilyl)oxy)-1-(methylphosphanyl)butan-2-yl)thiourea:
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct reactivity and potential utility in various scientific research applications.
Properties
Molecular Formula |
C31H37F6N2OPSSi |
|---|---|
Molecular Weight |
658.8 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-diphenylphosphanylbutan-2-yl]thiourea |
InChI |
InChI=1S/C31H37F6N2OPSSi/c1-21(40-43(5,6)29(2,3)4)27(20-41(25-13-9-7-10-14-25)26-15-11-8-12-16-26)39-28(42)38-24-18-22(30(32,33)34)17-23(19-24)31(35,36)37/h7-19,21,27H,20H2,1-6H3,(H2,38,39,42)/t21-,27-/m1/s1 |
InChI Key |
GGUKHYDJNKQSFW-JIPXPUAJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















